((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
Description
((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS: 172901-00-7), also known as Aliskiren-12, is a brominated aromatic compound with the molecular formula C₁₃H₁₉BrO and a molecular weight of 277.20 g/mol . Its structure comprises a benzene ring substituted with a methylbutoxy chain containing a bromomethyl group. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing antihypertensive agents like Aliskiren .
The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, making it valuable for constructing complex organic molecules. Its methylbutoxy chain contributes to hydrophobic interactions, which may influence binding stability in biological systems .
Properties
IUPAC Name |
[2-(bromomethyl)-3-methylbutoxy]methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDHWGOETUEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Strategy
The synthesis primarily hinges on the formation of an ether linkage between a benzyl alcohol derivative and a brominated alkyl chain, followed by bromomethylation. The key steps include:
Stepwise Synthetic Pathway
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Etherification | Benzyl alcohol + 2-bromo-2-ethylbutanol + Strong acid catalyst (e.g., sulfuric acid) | Formation of benzyl ether with a brominated side chain |
| 2 | Bromomethylation | Reaction with formaldehyde or paraformaldehyde + HBr | Introduction of bromomethyl group onto the side chain |
| 3 | Purification | Distillation or chromatography | Isolation of the desired product |
Detailed Reaction Conditions and Mechanisms
Etherification
The initial step involves nucleophilic substitution where benzyl alcohol reacts with 2-bromo-2-ethylbutanol under acidic conditions:
PhCH2OH + Br-CH(CH3)-CH2-CH3 → PhCH2-O-CH(CH3)-CH2-CH3
Reaction Conditions:
- Catalyst: Sulfuric acid or p-toluenesulfonic acid
- Temperature: 80–100°C
- Solvent: Toluene or dichloromethane
- Reaction time: 4–6 hours
Bromomethylation
The introduction of the bromomethyl group onto the aromatic ring is achieved via electrophilic substitution using formaldehyde and HBr:
Ar-H + CH2O + HBr → Ar-CH2Br
Reaction Conditions:
- Catalyst: Acidic medium (HBr)
- Temperature: 60–80°C
- Solvent: Acetic acid or aqueous medium
Coupling and Finalization
The brominated intermediate is then coupled with the etherified benzyl alcohol derivative through nucleophilic substitution (SN2), facilitated by a base such as potassium carbonate, to form the target compound:
Ar-CH2Br + R-OH → Ar-CH2-O-R + HBr
Reaction Conditions:
- Solvent: Acetone or dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Time: 12–24 hours
Data Tables and Material Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H19BrO | PubChem |
| Molecular Weight | 271.19 g/mol | PubChem |
| Boiling Point | ~294°C | Literature reports |
| Density | 1.204 g/cm³ | PubChem |
| Melting Point | Not well documented; estimated ~50–60°C | Experimental data |
Research Findings and Variations
Alternative Synthetic Approaches
Recent studies suggest that microwave-assisted synthesis can significantly reduce reaction times and improve yields for etherification and bromomethylation steps. For example, microwave irradiation at 100–150°C for 10–20 minutes has been reported to enhance efficiency.
Stereochemical Considerations
The compound exists in stereoisomeric forms, notably the (R)- and (S)-enantiomers. Enantioselective synthesis can be achieved via chiral catalysts or chiral auxiliaries during bromination, with chiral HPLC used for enantiomeric excess determination.
Notes on Industrial and Laboratory Synthesis
- Scale-up considerations involve continuous flow reactors to control exothermic bromination reactions.
- Safety protocols include handling brominating agents and strong acids with appropriate PPE and in fume hoods.
- Purification often employs chromatography or recrystallization, depending on the scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products:
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.
Scientific Research Applications
((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene and its enantiomers, including (R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene and 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, are chemical compounds with applications in pharmaceutical development and organic synthesis . The specific applications and properties vary based on the stereochemistry of the molecule.
Forms and Chemical Properties
- 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene: Also known as (S)-[[2-(Bromomethyl)-3-methylbutoxy]methyl]benzene, this compound has a molecular formula of and a molecular weight of 271.19 . It is soluble in organic solvents like ethanol and ether but insoluble in water .
- Boiling Point: Approximately 294 °C
- Density: 1.204 g/cm³
- Flash Point: 130 °C
- Storage Temperature: Should be stored between 2-8°C
- SMILES Notation: The SMILES notation for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is CC(C)C@@HCBr .
Applications
- Pharmaceutical Intermediate: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is used as an intermediate in the synthesis of Aliskiren, an orally active renin inhibitor .
- Building Block in Synthesis: These compounds can be used as building blocks for synthesizing biologically active molecules. The bromomethyl group is crucial for creating derivatives with different biological activities and for use as intermediates in larger synthetic pathways.
- Interaction Studies: These compounds are valuable in interaction studies to understand potential biological effects, such as binding affinity to enzymes or receptors in metabolic pathways.
Comparison of Enantiomers
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| (S)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | Enantiomer | Different stereochemistry |
| 1-Bromo-2-methoxy-4-methylbenzene | Lacks butoxy side chain | May exhibit different reactivity |
| 2-Bromo-4-methylanisole | Methoxy instead of butoxy | Affects solubility and interactions |
Mechanism of Action
The mechanism of action of ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations leading to the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Analogues
1-(Bromomethyl)-3-phenoxybenzene (CAS: 49617-80-3)
- Molecular Formula : C₁₃H₁₁BrO
- Molecular Weight : 263.13 g/mol
- Key Differences: Replaces the methylbutoxy chain with a phenoxy group. Higher bromine content relative to oxygen atoms. Applications: Intermediate in agrochemicals and polymers .
- Reactivity: The phenoxy group stabilizes the aromatic ring via resonance, reducing electrophilic substitution rates compared to the target compound .
(2-Bromoethyl)benzene (CAS: 103-63-9)
- Molecular Formula : C₈H₉Br
- Molecular Weight : 185.06 g/mol
- Key Differences :
- Reactivity : Bromoethyl group undergoes elimination or substitution reactions more readily due to less steric hindrance .
(2-Bromo-3-methylbutyl)benzene (CAS: 1028201-96-8)
- Molecular Formula : C₁₁H₁₅Br
- Molecular Weight : 227.14 g/mol
- Key Differences :
- Bromine is on a methylbutyl chain instead of a methylbutoxy chain.
- Absence of oxygen reduces polarity and solubility in aqueous media.
Table 1: Comparative Data
Key Observations :
Hydrophobic Interactions : Compounds with methylbutoxy chains (e.g., target compound and 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine) exhibit stronger hydrophobic interactions in receptor binding, as evidenced by binding energy data .
Reactivity: Bromomethyl groups (target compound, 1-(Bromomethyl)-3-phenoxybenzene) enable faster nucleophilic substitutions compared to bromoethyl groups due to reduced steric effects .
Biological Activity : The target compound’s methylbutoxy chain may enhance metabolic stability compared to simpler analogues like (2-Bromoethyl)benzene, which lacks oxygen .
Biological Activity
((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, also known as 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, is an organic compound with the molecular formula and a molecular weight of approximately 271.19 g/mol. This compound features a bromomethyl group and a 3-methylbutoxy side chain attached to a benzene ring, categorizing it within alkyl aryl ethers. Its unique structure suggests significant potential for biological interactions and applications in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 271.19 g/mol
- CAS Number : 172901-00-7
- Boiling Point : Approximately 294 °C
- Density : 1.204 g/cm³
The biological activity of ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene primarily stems from the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This property allows for potential modulation of enzymatic activity, making it a candidate for drug development aimed at specific biochemical pathways.
Key Interactions:
- Nucleophilic Substitution Reactions : The bromomethyl group can engage in nucleophilic substitution reactions with amino acids in proteins, potentially allowing selective targeting of enzymes involved in metabolic pathways.
- Binding Affinity Studies : Investigations into its binding affinity to various biological targets, such as fatty acid amide hydrolase, could elucidate its therapeutic potential.
Biological Activity Data
Research indicates that this compound may exhibit various biological activities based on its structural characteristics. Below is a summary of findings related to its biological activity:
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes through covalent modification. |
| Cytotoxicity | Preliminary studies suggest varying degrees of cytotoxicity in different cell lines. |
| Antimicrobial Activity | Similar compounds have shown antimicrobial properties; further studies needed to confirm this for ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. |
Case Studies and Research Findings
A variety of studies have investigated the biological implications of compounds similar to ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene:
- Enzyme Targeting : A study demonstrated that bromomethyl-substituted compounds could selectively inhibit enzymes involved in metabolic pathways, indicating a potential for therapeutic applications in metabolic disorders.
- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of similar compounds, revealing acute toxicity levels and effects on various organ systems .
-
Comparative Analysis with Analogous Compounds :
- Benzyl Bromide : A simpler structure without additional functional groups but shares the bromobenzyl moiety.
- 2-Bromoethylbenzene : Lacks the complex alkyl ether structure but serves as a comparative baseline for reactivity.
- 4-Bromomethyl-2-methylbut-3-en-1-ylbenzene : Exhibits variations in substitution patterns affecting biological interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene?
- Methodology : The compound is synthesized via bromination of a pre-functionalized intermediate. A common approach involves reacting a hydroxyl-containing precursor with hydrogen bromide (HBr) under controlled conditions. For example, phenylethanol derivatives can be brominated at elevated temperatures (e.g., 110°C) with HBr gas, followed by purification via fractional distillation under reduced pressure . The stereospecific synthesis of the (S)-enantiomer (CAS 387353-77-7) suggests the use of chiral catalysts or enantioselective bromination agents .
- Key Data : CAS 387353-77-7, molecular formula C₁₃H₁₇BrO₂.
Q. How should researchers characterize ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene?
- Methodology :
- Purity Analysis : Gas chromatography (GC) with >95.0% purity thresholds, as standardized for brominated aromatic compounds .
- Structural Confirmation : Nuclear magnetic resonance (NMR) for bromomethyl (-CH₂Br) and ether (-O-) group identification, complemented by high-resolution mass spectrometry (HRMS) .
- Physical Properties : Melting point (mp) and boiling point (bp) comparisons with literature values (e.g., analogous brominated ethers have bp ranges of 94–220°C depending on substituents) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Storage : Cool (0–6°C), dry, and light-protected environments to prevent decomposition .
- Handling : Use PPE (nitrile gloves, goggles) and ensure fume hood ventilation (minimum 6 air changes/hour) due to potential skin/eye irritation and inhalation risks .
- Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid brominated byproduct formation .
Advanced Research Questions
Q. How does ((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene function in multi-step pharmaceutical syntheses?
- Role : Acts as a key intermediate in constructing complex molecules, such as kinase inhibitors or antiviral agents. The bromomethyl group enables nucleophilic substitution reactions, forming carbon-carbon or carbon-heteroatom bonds. For example, it may serve as a benzylating agent in coupling reactions with amines or thiols .
- Case Study : In paclitaxel analog synthesis, similar brominated ethers are used to introduce side chains via SN2 mechanisms .
Q. What stereochemical challenges arise during synthesis, and how are they resolved?
- Challenges : Racemization during bromination can lead to undesired enantiomers. The (S)-configured derivative (CAS 387353-77-7) requires chiral auxiliaries or asymmetric catalysis .
- Solutions :
- Use of enantiopure starting materials (e.g., (S)-3-methylbutanol).
- Chiral GC or HPLC to monitor enantiomeric excess (ee) .
Q. How should researchers address contradictory data on reaction yields and conditions in literature?
- Analysis : Discrepancies in reported yields (e.g., 70–90%) may stem from variations in HBr purity, reaction time, or solvent polarity. For instance, anhydrous HBr in dichloromethane yields higher purity compared to aqueous HBr .
- Resolution :
- Reproduce reactions under inert atmospheres (argon/nitrogen) to exclude moisture.
- Optimize via design of experiments (DoE) to identify critical parameters (temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
